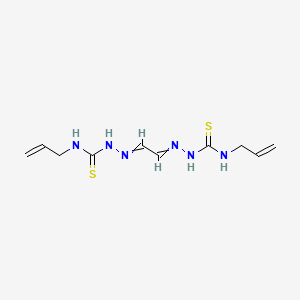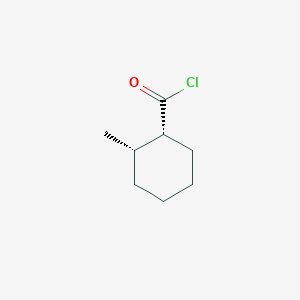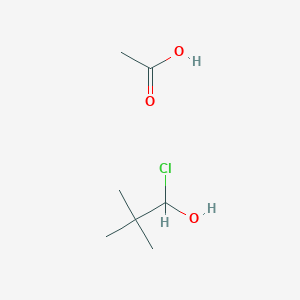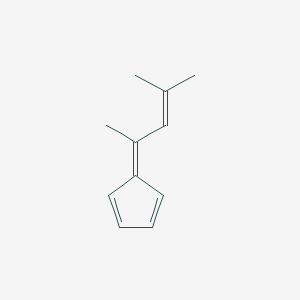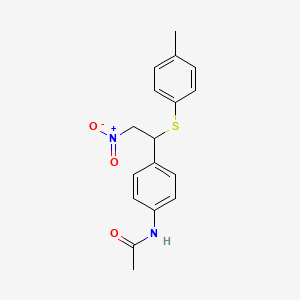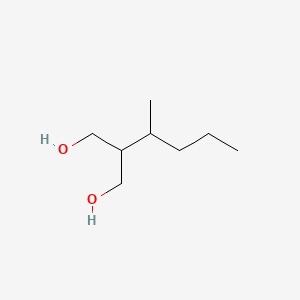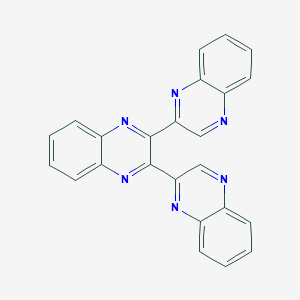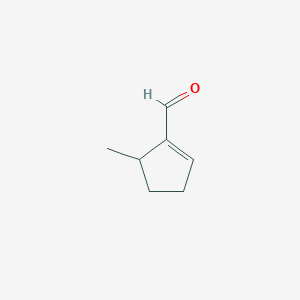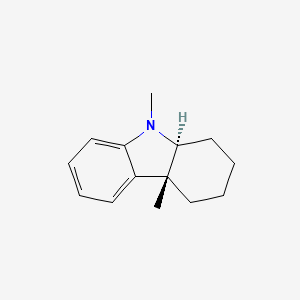
(4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a chiral compound belonging to the carbazole family Carbazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, organic synthesis, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a precursor compound followed by cyclization. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.
化学反应分析
Types of Reactions
(4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated carbazole derivatives.
Substitution: Formation of halogenated or nitrated carbazole derivatives.
科学研究应用
(4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of (4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
(4aR,9aS,9bR)-4a,6,6,9a-Tetramethyl-trans-perhydroindano[2,1-c]pyran: Similar in structure but with additional methyl groups and a different ring system.
(4aR,9aS)-4a,9,9-Trimethyl-1,2,3,4,4a,9,9a,10-octahydroanthracene: Another related compound with a different ring structure and additional methyl groups.
Uniqueness
(4aR,9aS)-4a,9-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is unique due to its specific stereochemistry and the presence of two methyl groups at the 4a and 9 positions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
20890-47-5 |
|---|---|
分子式 |
C14H19N |
分子量 |
201.31 g/mol |
IUPAC 名称 |
(4aR,9aS)-4a,9-dimethyl-2,3,4,9a-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C14H19N/c1-14-10-6-5-9-13(14)15(2)12-8-4-3-7-11(12)14/h3-4,7-8,13H,5-6,9-10H2,1-2H3/t13-,14+/m0/s1 |
InChI 键 |
YZYUFXQJVUTBSD-UONOGXRCSA-N |
手性 SMILES |
C[C@]12CCCC[C@@H]1N(C3=CC=CC=C23)C |
规范 SMILES |
CC12CCCCC1N(C3=CC=CC=C23)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




